1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one
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Overview
Description
Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- is a chemical compound with the molecular formula C14H10Br2O It is characterized by the presence of two bromophenyl groups attached to a central ethanone structure, with a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- typically involves the bromination of a precursor compound followed by a series of reactions to introduce the hydroxyl group. One common method involves the use of ammonium bromide and oxone as reagents to achieve the bromination of secondary alcohols . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The choice of reagents and reaction conditions is optimized to maximize efficiency and minimize costs while ensuring the safety and environmental compliance of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it a useful tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research into the compound’s potential therapeutic effects, including its ability to inhibit specific enzymes or pathways, is ongoing.
Mechanism of Action
The mechanism by which Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl groups and hydroxyl moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of the research and the intended application of the compound.
Comparison with Similar Compounds
Similar Compounds
1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This compound shares a similar ethanone structure but with different substituents on the phenyl rings.
1,2-bis(3-bromophenyl)ethane: Lacks the hydroxyl group present in Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy-, leading to different chemical properties and reactivity.
Uniqueness
Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- is unique due to the presence of both bromophenyl groups and a hydroxyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
164403-02-5 |
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Molecular Formula |
C14H10Br2O2 |
Molecular Weight |
370.03 g/mol |
IUPAC Name |
1,2-bis(3-bromophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C14H10Br2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13,17H |
InChI Key |
KOVLYVFCYREWLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(=O)C2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
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